3-Cyclopropyl-1,2,3,4-tetrahydroquinoline

Vue d'ensemble

Description

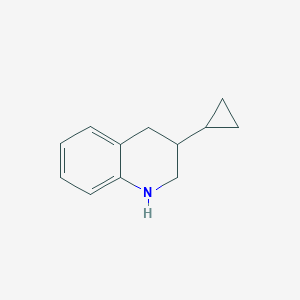

3-Cyclopropyl-1,2,3,4-tetrahydroquinoline: is a heterocyclic compound that belongs to the class of tetrahydroquinolines. This compound features a cyclopropyl group attached to the third carbon of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry due to their structural similarity to natural alkaloids .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline can be achieved through various methods. One common approach involves the Povarov reaction , which is a three-component reaction involving an aniline, an aldehyde, and an alkene. The reaction proceeds through the formation of an imine intermediate, followed by cyclization and reduction steps .

Industrial Production Methods: Industrial production of this compound typically involves catalytic hydrogenation of quinoline derivatives. This method is favored due to its efficiency and scalability. Catalysts such as palladium on carbon (Pd/C) are commonly used under high-pressure hydrogenation conditions .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert quinoline derivatives back to tetrahydroquinolines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)

Substitution: Various electrophiles and nucleophiles depending on the desired substitution

Major Products:

Oxidation: Quinoline derivatives

Reduction: Tetrahydroquinoline derivatives

Substitution: Functionalized tetrahydroquinolines

Applications De Recherche Scientifique

Chemical Properties and Structure

Molecular Formula: CHN

Molecular Weight: 173.25 g/mol

IUPAC Name: 3-cyclopropyl-1,2,3,4-tetrahydroquinoline

CAS Number: 1342398-44-0

The compound features a cyclopropyl group attached to the tetrahydroquinoline core, enhancing its reactivity and biological activity. Its structural similarity to natural alkaloids makes it a valuable scaffold in drug development.

Chemistry

This compound serves as a building block for synthesizing more complex molecules. It is employed in developing new synthetic methodologies that facilitate the creation of various derivatives with enhanced properties.

Biology

This compound is studied for its potential biological activities , including:

- Antimicrobial Properties: Research indicates that it can inhibit enzymes involved in microbial growth, suggesting applications in treating infections caused by resistant bacterial strains.

- Anticancer Activity: Studies have demonstrated cytotoxic effects against various cancer cell lines, including melanoma and lung cancer cells. The compound disrupts cellular proliferation pathways, promoting apoptosis.

- Antidepressant Effects: Some derivatives have shown potential in modulating neurotransmitter systems, which could lead to antidepressant properties by influencing dopamine and serotonin levels.

Medicine

Given its structural resemblance to natural alkaloids, this compound is explored as a therapeutic agent for various diseases. Its mechanism of action involves:

- Enzyme Inhibition: It acts as an inhibitor of enzymes critical to disease progression (e.g., Epac1 inhibitors relevant for cardiac hypertrophy).

- Modulation of Signaling Pathways: By interfering with key signaling pathways (like cAMP signaling), it effectively reduces tumor cell viability.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism of Action | Potential Applications |

|---|---|---|

| Antimicrobial | Enzyme inhibition | Treatment of infections |

| Anticancer | Disruption of proliferation pathways | Cancer therapy |

| Antidepressant | Neurotransmitter modulation | Mental health treatments |

Case Study 1: Antimicrobial Properties

A study demonstrated that this compound exhibited significant antimicrobial activity against multiple resistant bacterial strains. The compound was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance.

Case Study 2: Anticancer Activity

In vitro experiments on lung cancer cell lines revealed that this compound induced apoptosis through the activation of caspase pathways. The results indicated a reduction in cell viability by over 60% at specific concentrations, suggesting its potential as a lead compound in cancer drug development.

Case Study 3: Neurotransmitter Modulation

Research into the antidepressant effects of tetrahydroquinoline derivatives showed that certain modifications to the structure enhanced their ability to influence serotonin levels. This finding opens avenues for developing new antidepressant therapies based on this compound's scaffold.

Mécanisme D'action

The mechanism of action of 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects . Additionally, its interaction with cellular receptors can modulate signaling pathways, contributing to its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

1,2,3,4-Tetrahydroisoquinoline: Similar in structure but lacks the cyclopropyl group.

Quinoline: The fully aromatic counterpart of tetrahydroquinoline.

2,3-Dihydro-4(1H)-quinolinone: Another derivative with a different substitution pattern, used in various synthetic applications.

Uniqueness: 3-Cyclopropyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties. This uniqueness can influence its reactivity and biological activity, making it a valuable compound for research and development .

Activité Biologique

3-Cyclopropyl-1,2,3,4-tetrahydroquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.

Chemical Structure and Properties

This compound belongs to the tetrahydroquinoline class of compounds. Its structure features a cyclopropyl group attached to the tetrahydroquinoline ring, which enhances its reactivity and biological activity. This compound is recognized for its structural similarity to various natural alkaloids, making it a valuable scaffold in drug development.

Biological Activities

Recent research has highlighted the following biological activities of this compound:

- Antimicrobial Properties : The compound exhibits antimicrobial effects by inhibiting specific enzymes involved in microbial growth. This mechanism suggests potential applications in treating infections caused by resistant strains of bacteria.

- Anticancer Activity : Studies have demonstrated that this compound can induce cytotoxic effects in various cancer cell lines. For instance, it has shown promising results against melanoma and lung cancer cells by disrupting cellular proliferation pathways .

- Antidepressant Effects : Some derivatives of tetrahydroquinolines have been linked to modulation of neurotransmitter systems, suggesting potential antidepressant properties. This activity may be attributed to the compound's ability to influence dopamine and serotonin levels.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes that play critical roles in disease progression. For example, it has been identified as an Epac1 inhibitor, which is relevant for conditions such as cardiac hypertrophy and tumor invasion .

- Modulation of Signaling Pathways : By interfering with key signaling pathways involved in cell growth and survival (e.g., cAMP signaling), the compound can effectively reduce tumor cell viability and promote apoptosis .

Case Studies

- Anticancer Efficacy : A study evaluated the cytotoxicity of this compound against various cancer cell lines including A549 (lung cancer) and B16 (melanoma). The results indicated significant inhibition of cell proliferation at nanomolar concentrations .

- Antimicrobial Activity : In vitro assays demonstrated that the compound inhibited the growth of several bacterial strains. It was particularly effective against Gram-positive bacteria due to its ability to disrupt cell wall synthesis.

Data Table: Biological Activities Overview

Propriétés

IUPAC Name |

3-cyclopropyl-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N/c1-2-4-12-10(3-1)7-11(8-13-12)9-5-6-9/h1-4,9,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJYVRYILFWQMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2CC3=CC=CC=C3NC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.